(S)-2-Hydroxyethyl 5-oxopyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Hydroxyethyl 5-oxopyrrolidine-2-carboxylate is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Hydroxyethyl 5-oxopyrrolidine-2-carboxylate typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the ring construction from cyclic or acyclic precursors, which can be achieved through various synthetic strategies such as cyclization, ring annulation, and cycloaddition . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using microwave-assisted organic synthesis (MAOS) to enhance efficiency . This method allows for rapid heating and precise control of reaction conditions, leading to higher yields and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Hydroxyethyl 5-oxopyrrolidine-2-carboxylate can undergo various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . The reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
(S)-2-Hydroxyethyl 5-oxopyrrolidine-2-carboxylate has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it serves as a probe for studying enzyme mechanisms and protein interactions. In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurodegenerative disorders . Additionally, the compound is used in the development of new materials and catalysts in the industry .
Mechanism of Action
The mechanism of action of (S)-2-Hydroxyethyl 5-oxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, docking analyses have suggested that the compound may bind to the podophyllotoxin pocket of the protein gamma tubulin, which is involved in cell division . This interaction can lead to the inhibition of cell proliferation, making the compound a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (S)-2-Hydroxyethyl 5-oxopyrrolidine-2-carboxylate include pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine ring structure but differ in their functional groups and stereochemistry.
Uniqueness: What sets this compound apart from similar compounds is its specific stereochemistry and functional groups, which contribute to its unique biological activity and potential therapeutic applications . The presence of the hydroxyethyl group at the 2-position enhances its solubility and reactivity, making it a valuable compound in various research fields .
Properties
CAS No. |
7518-82-3 |
---|---|
Molecular Formula |
C7H11NO4 |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
2-hydroxyethyl (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H11NO4/c9-3-4-12-7(11)5-1-2-6(10)8-5/h5,9H,1-4H2,(H,8,10)/t5-/m0/s1 |
InChI Key |
QOUCIKNDMWJHHB-YFKPBYRVSA-N |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)OCCO |
Canonical SMILES |
C1CC(=O)NC1C(=O)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.